

physical and chemical properties of 1-iodo-2,4-dimethylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodo-m-xylene**

Cat. No.: **B031699**

[Get Quote](#)

An In-depth Technical Guide to 1-Iodo-2,4-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2,4-dimethylbenzene, also commonly known as **4-iodo-m-xylene**, is an important halogenated aromatic compound. Its chemical formula is C_8H_9I , and it has a molecular weight of approximately 232.06 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) This organoiodide serves as a versatile intermediate and building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. Its utility is significant in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for electronic applications. This document provides a comprehensive overview of its physical, chemical, and spectral properties, along with detailed experimental protocols for its synthesis and a representative chemical reaction.

Physical Properties

The physical characteristics of 1-iodo-2,4-dimethylbenzene are summarized in the table below. The compound is typically a liquid at room temperature, with a color ranging from light yellow to red.[\[4\]](#)

Property	Value	Reference
CAS Number	4214-28-2	[1] [2]
Molecular Formula	C ₈ H ₉ I	[1] [2]
Molecular Weight	232.06 g/mol	[1] [3]
Appearance	Light yellow to red clear liquid	
Boiling Point	230-233 °C (at 760 mmHg)	
Density	~1.6 g/cm ³	[5]
LogP (Octanol/Water)	2.908	[1]
Flash Point	>110 °C (>230 °F) - closed cup	

Chemical Properties and Reactivity

1-Iodo-2,4-dimethylbenzene exhibits reactivity typical of an aryl iodide. The presence of the iodine atom makes the aromatic ring susceptible to a variety of transformations.

- Structure: The molecule consists of a benzene ring substituted with an iodine atom at position 1, and two methyl groups at positions 2 and 4. The electron-donating nature of the two methyl groups can influence the reactivity of the C-I bond.
- Reactivity: The carbon-iodine bond is the primary site of reactivity. This bond is relatively weak compared to C-Br and C-Cl bonds, making 1-iodo-2,4-dimethylbenzene an excellent substrate for oxidative addition in transition metal-catalyzed cross-coupling reactions. It is widely used in reactions such as:
 - Suzuki Coupling (with boronic acids)
 - Heck Coupling (with alkenes)
 - Sonogashira Coupling (with terminal alkynes)
 - Buchwald-Hartwig Amination (with amines)
 - Grignard Reagent Formation (via reaction with magnesium)

- Storage: It should be stored at approximately 4°C, protected from light, to prevent degradation.[\[1\]](#)

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 1-iodo-2,4-dimethylbenzene.

Data Type	Key Features	Reference
¹ H NMR	Data available, specific shifts depend on solvent.	[6]
¹³ C NMR	Data available.	[6]
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) at m/z = 232.	[6] [7]
Infrared (IR) Spectroscopy	Data available from NIST and other databases.	[2] [7]

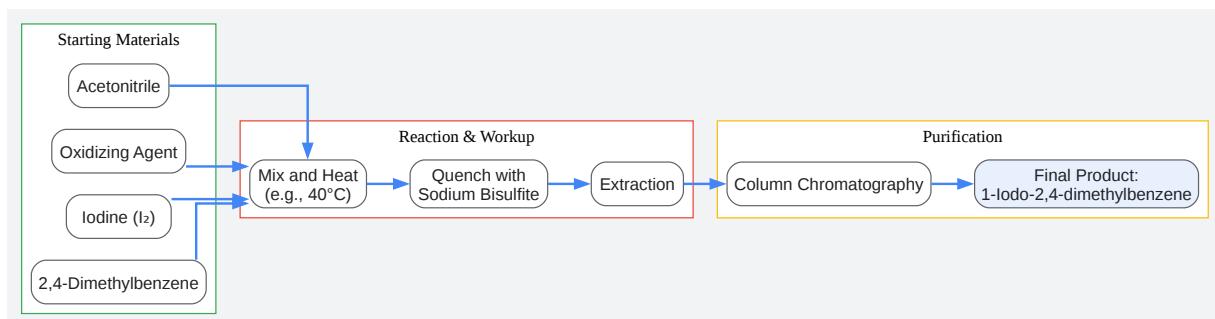
Experimental Protocols

Detailed methodologies for the synthesis and reaction of 1-iodo-2,4-dimethylbenzene are provided below.

Protocol 1: Synthesis of 1-Iodo-2,4-dimethylbenzene via Electrophilic Iodination

This protocol describes a general method for the direct iodination of an aromatic ring using molecular iodine, which can be adapted from similar procedures.[\[8\]](#)

Objective: To synthesize 1-iodo-2,4-dimethylbenzene from 2,4-dimethylbenzene (m-xylene).


Materials:

- 2,4-dimethylbenzene (m-xylene)
- Iodine (I₂)

- Polymer-loaded periodate or another suitable oxidizing agent (e.g., nitric acid, periodic acid)
- Acetonitrile (solvent)
- Sodium bisulfite solution (1 M)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve 2,4-dimethylbenzene (1 mmol) in acetonitrile (10 mL).
- Add molecular iodine (I_2) (1 mmol).
- Add the oxidizing agent, such as polymer-loaded periodate (1.05 mmol), to the solution.
- Stir the reaction mixture at a moderately elevated temperature (e.g., 40°C) for several hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent like 9:1 hexane/ethyl acetate.
- Once the reaction is complete, cool the mixture to room temperature and filter to remove any solids.
- To the filtrate, add 1 M sodium bisulfite solution dropwise until the color of excess iodine disappears.
- Perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield pure 1-iodo-2,4-dimethylbenzene.

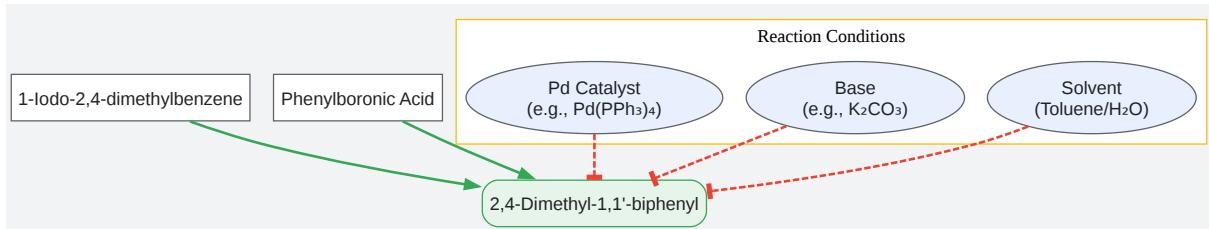
[Click to download full resolution via product page](#)

Synthesis workflow for 1-iodo-2,4-dimethylbenzene.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol outlines a representative Suzuki coupling reaction using 1-iodo-2,4-dimethylbenzene as the aryl halide substrate.

Objective: To synthesize 2,4-dimethyl-1,1'-biphenyl by coupling 1-iodo-2,4-dimethylbenzene with phenylboronic acid.


Materials:

- 1-Iodo-2,4-dimethylbenzene
- Phenylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Cs₂CO₃)
- Solvent (e.g., Toluene, Dioxane, DMF)

- Water
- Diethyl ether or Ethyl acetate for extraction

Procedure:

- To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-2,4-dimethylbenzene (1 mmol), phenylboronic acid (1.2 mmol), and the base (2-3 mmol).
- Add the palladium catalyst (typically 1-5 mol%).
- Add the degassed solvent system (e.g., a mixture of toluene and water).
- Heat the reaction mixture with vigorous stirring (e.g., 80-100°C) for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium or sodium sulfate, and filter.
- Remove the solvent in vacuo.
- Purify the resulting crude product by column chromatography or recrystallization to obtain 2,4-dimethyl-1,1'-biphenyl.

[Click to download full resolution via product page](#)

Suzuki coupling of 1-iodo-2,4-dimethylbenzene.

Safety and Handling

1-Iodo-2,4-dimethylbenzene is associated with certain hazards and should be handled with appropriate care in a laboratory setting.

- Hazard Classifications: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9]
- Precautionary Statements:
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.
 - Wash skin thoroughly after handling.
 - Use only in a well-ventilated area.
 - Wear protective gloves, eye protection, and face protection.[9]
- Storage: The compound is combustible and should be kept away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed in a dry, well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. Benzene, 1-iodo-2,4-dimethyl- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 5. innospk.com [innospk.com]
- 6. 4-Iodo-1,2-dimethylbenzene | C8H9I | CID 141646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, 1-iodo-2,4-dimethyl- [webbook.nist.gov]
- 8. 4-Iodo-1,2-dimethylbenzene | 31599-61-8 [chemicalbook.com]
- 9. 1-Iodo-3,4-dimethylbenzene 99 31599-61-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-iodo-2,4-dimethylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031699#physical-and-chemical-properties-of-1-iodo-2-4-dimethylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com